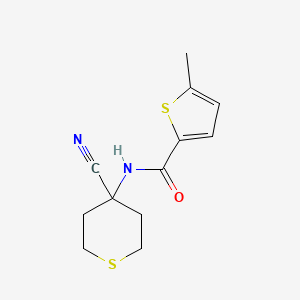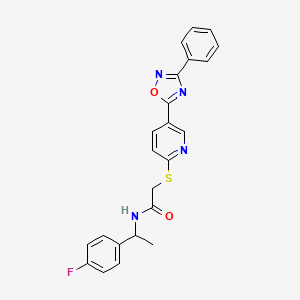
N-(1-(4-fluorophenyl)ethyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(1-(4-fluorophenyl)ethyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide” is a complex organic compound. It contains several functional groups, including an oxadiazole ring, a thioacetamide group, and a fluorophenyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. The oxadiazole ring and the fluorophenyl group are likely to contribute to its rigidity, while the thioacetamide group could provide some flexibility. The presence of the fluorine atom might also influence the compound’s electronic properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its lipophilicity, which could influence its solubility and permeability .Applications De Recherche Scientifique
Anticancer Activity
Novel Fluoro Substituted Benzo[b]pyran with anti-Lung Cancer Activity.
- A study described the synthesis of compounds with anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, highlighting the potential of fluoro-substituted compounds in cancer therapy (Hammam et al., 2005).
Thiazolyl N-benzyl-substituted acetamide derivatives: Synthesis, Src kinase inhibitory and anticancer activities.
- Research on N-benzyl substituted acetamide derivatives, including thiazole instead of pyridine, demonstrated Src kinase inhibitory activities and potential for treating various cancers (Fallah-Tafti et al., 2011).
Inhibitory Activity and Antimicrobial Agents
Structure-activity relationships of PI3K/mTOR dual inhibitors: Investigations of various 6,5-heterocycles.
- This study explored the metabolic stability and in vitro potency of PI3Kα and mTOR inhibitors, showcasing the role of structural modification in enhancing drug efficacy (Stec et al., 2011).
Synthesis and evaluation of antimicrobial agents.
- A series of compounds synthesized for antimicrobial properties showed significant activity against bacterial and fungal strains, emphasizing the importance of fluorine atoms in enhancing antimicrobial efficacy (Parikh & Joshi, 2014).
Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes: Antioxidant activity.
- The study synthesized and characterized pyrazole-acetamide derivatives and their coordination complexes, which displayed significant antioxidant activity, indicating the potential for therapeutic applications (Chkirate et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2S/c1-15(16-7-10-19(24)11-8-16)26-20(29)14-31-21-12-9-18(13-25-21)23-27-22(28-30-23)17-5-3-2-4-6-17/h2-13,15H,14H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYGHJFDAAYVEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-fluorophenyl)ethyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2718271.png)
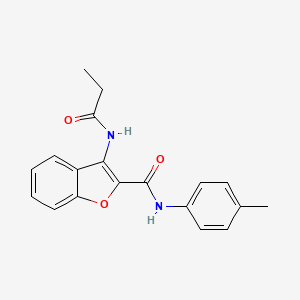
![3-methyl-1-phenyl-N-(p-tolylcarbamothioyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2718275.png)
![1-[5-(2-Hydroxyphenyl)-3-(p-tolyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2718277.png)
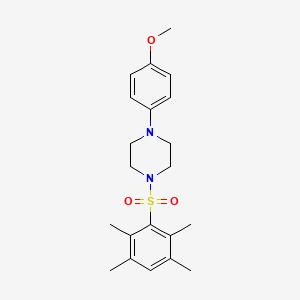
![2-(2-Fluoro-6-thieno[2,3-b]pyridin-5-yloxyphenyl)propan-2-ol](/img/structure/B2718281.png)
![4-(tert-butyl)phenyl 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboximidoate](/img/structure/B2718282.png)
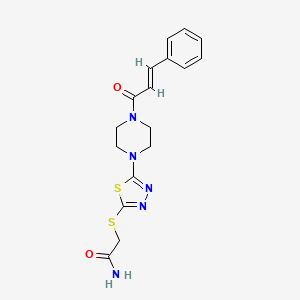

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2718287.png)
![[2-(ethylcarbamoylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2718288.png)
![2-Bromo-1-[(4-chlorophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B2718289.png)
